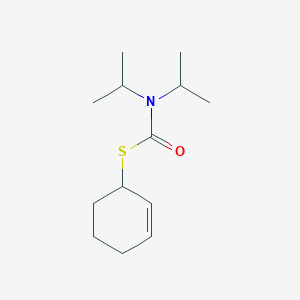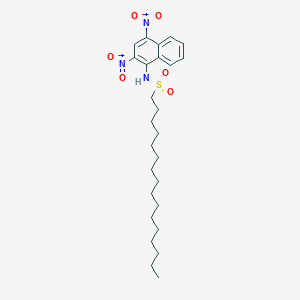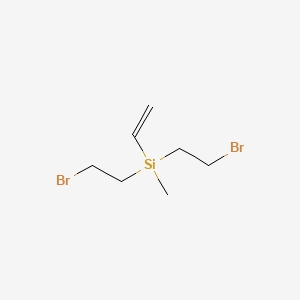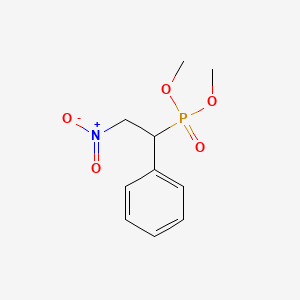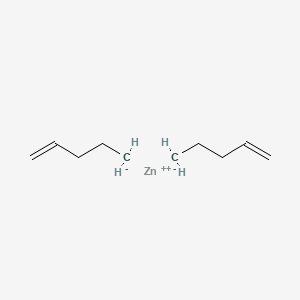
zinc;pent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;pent-1-ene: is a compound that combines the properties of zinc, a transition metal, with pent-1-ene, an unsaturated hydrocarbon belonging to the alkene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;pent-1-ene can be achieved through several methods, including:
Direct Reaction: Zinc can react directly with pent-1-ene under specific conditions to form the desired compound. This reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound.
Grignard Reaction: Another method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with zinc chloride and pent-1-ene to form this compound.
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the above synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial reactors and catalysts are employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;pent-1-ene undergoes various chemical reactions, including:
Addition Reactions: Due to the presence of the carbon-carbon double bond in pent-1-ene, the compound can participate in addition reactions.
Oxidation and Reduction: this compound can undergo oxidation reactions to form epoxides or alcohols.
Substitution Reactions: The compound can also participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and a metal catalyst (e.g., palladium or platinum) are used to convert the double bond into a single bond.
Halogenation: Halogens such as chlorine or bromine are added to the double bond, often in the presence of a solvent like carbon tetrachloride.
Hydration: Water, in the presence of an acid catalyst, adds across the double bond to form alcohols.
Major Products
Alkanes: Formed through hydrogenation.
Halogenated Compounds: Formed through halogenation.
Alcohols: Formed through hydration.
Wissenschaftliche Forschungsanwendungen
Zinc;pent-1-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of zinc;pent-1-ene involves its interaction with molecular targets and pathways:
Catalytic Role: Zinc acts as a catalyst in various reactions, facilitating the formation and breaking of chemical bonds.
Reactive Intermediates: The double bond in pent-1-ene allows the formation of reactive intermediates, which can participate in further chemical transformations.
Biological Pathways: In biological systems, this compound can interact with enzymes and proteins, influencing cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pent-2-ene: Another isomer of pentene with the double bond between the second and third carbon atoms.
Hex-1-ene: A similar alkene with a longer carbon chain.
2-Methylbut-1-ene: A branched isomer of pentene.
Uniqueness
Zinc;pent-1-ene is unique due to the presence of zinc, which imparts distinct catalytic and chemical properties. The combination of zinc and pent-1-ene allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
39995-48-7 |
|---|---|
Molekularformel |
C10H18Zn |
Molekulargewicht |
203.6 g/mol |
IUPAC-Name |
zinc;pent-1-ene |
InChI |
InChI=1S/2C5H9.Zn/c2*1-3-5-4-2;/h2*3H,1-2,4-5H2;/q2*-1;+2 |
InChI-Schlüssel |
XRHIUCNZNNZBPO-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]CCC=C.[CH2-]CCC=C.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


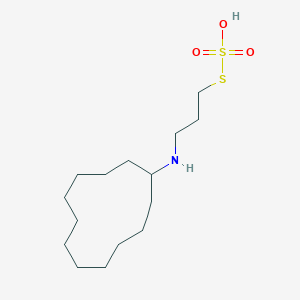
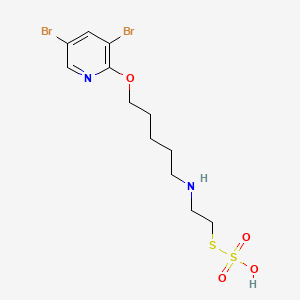
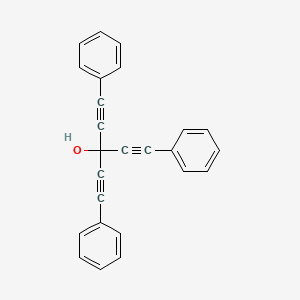
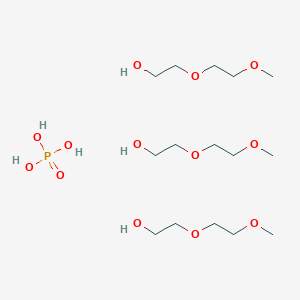
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
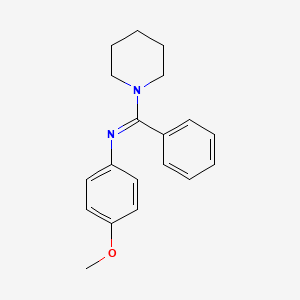
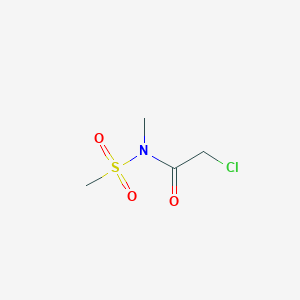
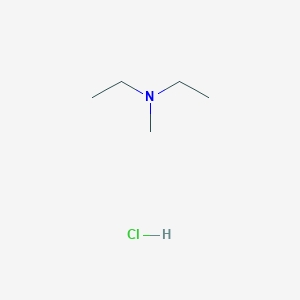
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)

